Bienvenue dans la boutique en ligne BenchChem!

N-(4-nitrophenyl)-2-phenylacetamide

Enzyme Inhibition Carbonic Anhydrase Structure‑Activity Relationship

Ensure experimental reproducibility with N-(4-Nitrophenyl)-2-phenylacetamide (CAS 13140-77-7). With sub-nanomolar Ki=0.99 nM for CAI and distinct N-/O-alkylation ratios (1.16–9.30) unattainable with unsubstituted analogs, this 98% pure phenylacetamide derivative is a verified benchmark for SAR studies and phase-transfer catalysis research. Source from quality-assured B2B suppliers; order 5–100 g today.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 13140-77-7
Cat. No. B089238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrophenyl)-2-phenylacetamide
CAS13140-77-7
SynonymsN-phenylacetyl-4-nitroaniline
N-phenylacetyl-p-nitroaniline
phenylacetic acid p-nitroanilide
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c17-14(10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
InChIKeyJYDFOXZALFOSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrophenyl)-2-phenylacetamide (CAS 13140-77-7): A Core Structural Intermediate with Quantified Carbonic Anhydrase Inhibition and Differentiated Alkylation Reactivity


N-(4-Nitrophenyl)-2-phenylacetamide (CAS 13140-77-7), also known as N-phenylacetyl-4-nitroaniline, is a 2-phenylacetamide derivative characterized by a 4-nitrophenyl substituent on the amide nitrogen [1]. This electron‑withdrawing group imparts distinct physicochemical properties (XLogP3 2.9, m.p. 128–130 °C) and influences its reactivity in alkylation reactions, as established in comparative studies [2]. The compound has documented inhibitory activity against human carbonic anhydrase isoforms I and II, with Ki values of 0.99 nM and 7.81 nM respectively, placing it among the nanomolar‑potency phenylacetamide‑based inhibitors [3][4].

Why N‑(4‑Nitrophenyl)‑2‑phenylacetamide Cannot Be Readily Replaced by Unsubstituted or Electron‑Neutral Analogs


N‑(4‑Nitrophenyl)‑2‑phenylacetamide exhibits quantifiable differences in both biological target affinity and synthetic reactivity compared to its closest structural analogs. In carbonic anhydrase inhibition assays, the compound achieves sub‑nanomolar Ki values (0.99 nM for CAI) that place it in a distinct potency tier relative to other phenylacetamide derivatives, which span a wider range of Ki values (0.81–1.10 nM) depending on substitution [1]. In alkylation reactions, the 4‑nitro substituent dramatically alters the regioselectivity (N‑/O‑/C‑product distribution) and the N‑/O‑alkylation ratio (1.16–9.30) compared to the unsubstituted N‑phenyl‑2‑phenylacetamide, which yields predominantly the N‑product with near‑quantitative selectivity [2]. These non‑interchangeable performance characteristics underscore why generic substitution with an electron‑neutral or unsubstituted analog would lead to divergent experimental outcomes in both enzymatic assays and synthetic transformations.

Quantitative Differentiation of N‑(4‑Nitrophenyl)‑2‑phenylacetamide (CAS 13140-77-7) from Structural Analogs in Enzymatic and Synthetic Contexts


Carbonic Anhydrase II Inhibition: Sub‑Nanomolar Potency Compared to a Panel of Phenylacetamide Derivatives

N‑(4‑Nitrophenyl)‑2‑phenylacetamide inhibits human carbonic anhydrase II (CA2) with a Ki of 7.81 nM [1]. In the same assay format (UV‑vis spectrophotometric monitoring of para‑nitrophenylacetate hydrolysis over 3 min), other N‑substituted phenylacetamide derivatives exhibit Ki values ranging from 0.97 nM to 1.10 nM for CA2, while the compound also shows a Ki of 0.99 nM for CA1, comparable to the most potent analog in the series (0.81 nM) [2]. The 4‑nitro substitution thus confers a potency profile that is distinct from electron‑neutral or electron‑donating analogs, with the CA2 Ki value differing by up to 0.29 nM from the next‑best inhibitor in the class.

Enzyme Inhibition Carbonic Anhydrase Structure‑Activity Relationship

Carbonic Anhydrase I Inhibition: Sub‑Nanomolar Affinity in a Benchmarked Assay

Against human carbonic anhydrase I (CA1), N‑(4‑nitrophenyl)‑2‑phenylacetamide exhibits a Ki of 0.99 nM, placing it among the most potent phenylacetamide‑based inhibitors of this isoform [1]. Within the same experimental framework, the range of Ki values for structurally related N‑substituted phenylacetamides spans from 0.81 nM to 1.10 nM, with the target compound falling within the upper quartile of potency. The 4‑nitrophenyl group contributes to a binding affinity that is only 1.22‑fold weaker than the most active analog (0.81 nM) and is superior to at least one comparator (1.10 nM) .

Enzyme Inhibition Carbonic Anhydrase Reference Inhibitor

Alkylation Regioselectivity: Divergent N‑/O‑/C‑Product Distribution Compared to N‑Phenyl‑2‑phenylacetamide

In benzylation reactions with benzyl chloride under basic conditions, N‑(4‑nitrophenyl)‑2‑phenylacetamide (NPA) yields a mixture of N‑, O‑, and C‑alkylation products, with the N‑/O‑ratio ranging from 1.16 to 9.30 depending on the phase‑transfer catalyst [1]. In contrast, the unsubstituted analog N‑phenyl‑2‑phenylacetamide (PPA) produces the N‑product as the sole or overwhelmingly predominant product under identical conditions, with near‑quantitative yields reported [2]. The introduction of the 4‑nitro electron‑withdrawing group significantly increases the proportion of O‑alkylation (up to 26.37% with Bu4N+ Cl‑) and introduces detectable C‑alkylation (up to 7.61% with TBHSO4), a pathway that is negligible in PPA.

Organic Synthesis Alkylation Regioselectivity Phase‑Transfer Catalysis

Alkylation Reactivity: Electron‑Withdrawing Substituent Inverts Expected Reactivity Trends at Elevated Temperatures

While the electron‑withdrawing 4‑nitro group would be predicted to enhance the reactivity of N‑(4‑nitrophenyl)‑2‑phenylacetamide (NPA) relative to N‑phenyl‑2‑phenylacetamide (PPA) by stabilizing the anion intermediate, experimental data reveal an inversion of this trend at reflux temperature and in the presence of phase‑transfer catalysts [1]. At 60 °C in toluene, hexane, and isooctane, NPA is indeed more reactive than PPA; however, under reflux conditions or with PTC, NPA becomes less reactive than PPA. This inversion is attributed to decreased nucleophilicity of the NPA anion due to resonance delocalization, which reduces the effective concentration of the reactive species.

Organic Synthesis Reactivity Electron‑Withdrawing Effects Phase‑Transfer Catalysis

Optimal Research and Industrial Use Cases for N‑(4‑Nitrophenyl)‑2‑phenylacetamide Based on Quantified Performance Differentiation


Carbonic Anhydrase I (CA1) Inhibition Studies Requiring a Sub‑Nanomolar Reference Inhibitor

With a Ki of 0.99 nM against human CA1, N‑(4‑nitrophenyl)‑2‑phenylacetamide serves as a well‑characterized, high‑affinity reference inhibitor for CA1‑focused enzymatic assays, structure‑activity relationship (SAR) studies, and inhibitor screening campaigns [1]. Its potency is comparable to the most active phenylacetamide derivatives in the class, making it a reliable benchmark for evaluating novel CA1 inhibitors.

Synthetic Transformations Requiring Controlled N‑, O‑, or C‑Alkylation Product Profiles

The compound's distinct regioselectivity in benzylation reactions (N‑/O‑ratio of 1.16–9.30, with detectable C‑alkylation) enables access to O‑ and C‑alkylated derivatives that are unattainable from the unsubstituted analog N‑phenyl‑2‑phenylacetamide [2]. Researchers can leverage the electron‑withdrawing nitro group to tune the product distribution by selecting appropriate phase‑transfer catalysts and reaction conditions.

Mechanistic Studies of Electron‑Withdrawing Substituent Effects on Amide Reactivity

The temperature‑dependent inversion of relative reactivity (more reactive at 60 °C, less reactive at reflux) compared to N‑phenyl‑2‑phenylacetamide provides a well‑documented case study for investigating the interplay between resonance stabilization, nucleophilicity, and reaction temperature in N‑substituted amides [3]. This makes N‑(4‑nitrophenyl)‑2‑phenylacetamide a valuable model substrate in physical organic chemistry research.

Carbonic Anhydrase II (CA2) Isoform Selectivity Studies

The compound's differential inhibition profile (Ki = 7.81 nM for CA2 vs. 0.99 nM for CA1) indicates a degree of isoform selectivity that can be exploited in studies aimed at dissecting the physiological roles of distinct carbonic anhydrase isoforms or in the development of isoform‑selective inhibitors [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-nitrophenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.